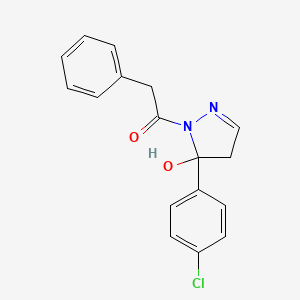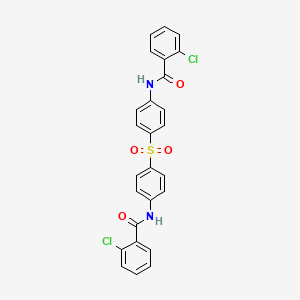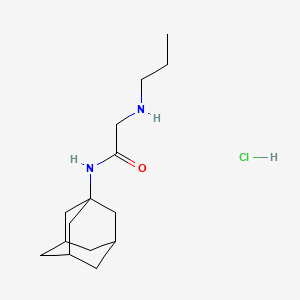
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine, also known as TFM, is a widely used herbicide that has been extensively studied for its effectiveness and safety. This chemical compound is known for its ability to control aquatic weeds and has been used in many water bodies around the world to manage invasive plant species. In
Mechanism of Action
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine works by inhibiting the photosynthesis process in aquatic plants. It disrupts the electron transport chain in the chloroplasts of the plant cells, leading to a reduction in the production of ATP and NADPH. This results in the death of the plant cells and ultimately the entire plant.
Biochemical and physiological effects:
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has been shown to have low toxicity to non-target organisms such as fish, amphibians, and invertebrates. However, it can have some negative effects on some species of zooplankton. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine can also accumulate in sediments and persist for a long time, which can lead to long-term effects on the aquatic ecosystem.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a widely used herbicide, which makes it easy to obtain and use in lab experiments. It is also relatively inexpensive compared to other herbicides. However, 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine can have some negative effects on some species of zooplankton, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine. One area of research is the development of new formulations that can enhance its effectiveness and reduce the risk of herbicide resistance. Another area of research is the study of the long-term effects of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine on the aquatic ecosystem, particularly on the accumulation of the chemical in sediments and its effects on non-target organisms. Finally, there is a need for more research on the use of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine in combination with other herbicides to enhance its effectiveness and reduce the risk of negative effects on the ecosystem.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a widely used herbicide that has been extensively studied for its effectiveness and safety. It works by inhibiting the photosynthesis process in aquatic plants, leading to the death of the plant cells and ultimately the entire plant. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has low toxicity to non-target organisms, but it can have some negative effects on some species of zooplankton. There are several future directions for the study of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine, including the development of new formulations, the study of the long-term effects on the aquatic ecosystem, and the use of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine in combination with other herbicides.
Synthesis Methods
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is synthesized through a series of chemical reactions that involve the reaction of 3-chlorophenol with 4-methylphenylhydrazine to form 2-(3-chlorophenoxy)-4-methylphenylhydrazine. This intermediate compound is then reacted with cyanuric chloride to form 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine.
Scientific Research Applications
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has been extensively studied for its effectiveness in controlling aquatic weeds. It has been used in many water bodies around the world to manage invasive plant species such as Eurasian watermilfoil, curlyleaf pondweed, and hydrilla. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has also been used in combination with other herbicides to enhance its effectiveness and reduce the risk of herbicide resistance.
properties
IUPAC Name |
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-15-6-10-17(11-7-15)21-25-22(18-12-8-16(2)9-13-18)27-23(26-21)28-20-5-3-4-19(24)14-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXWSYZUZLGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)




![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
